Methyl 4-(2-oxoethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

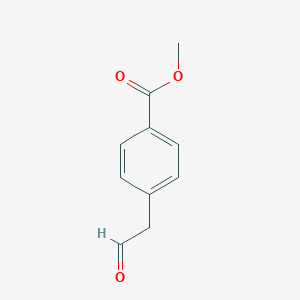

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-oxoethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTGGDULWDLYKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40551127 | |

| Record name | Methyl 4-(2-oxoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106918-32-5 | |

| Record name | Methyl 4-(2-oxoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 4-(2-oxoethyl)benzoate" synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 4-(2-oxoethyl)benzoate

Abstract

This compound, also known as (4-methoxycarbonylphenyl)acetaldehyde, is a bifunctional organic compound of significant interest to the pharmaceutical and fine chemical industries.[1][2] Its structure, incorporating both a methyl ester and an aldehyde functional group, renders it a versatile building block for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the practical considerations and chemical principles that guide the selection of a given route. Detailed experimental protocols for the most reliable methods are presented, alongside a comparative analysis of common oxidative techniques. This document is intended for researchers, chemists, and process development professionals seeking a thorough and practical understanding of its synthesis.

Introduction: Chemical Profile and Significance

This compound (CAS No: 106918-32-5) possesses the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol .[2] The molecule's utility stems from the orthogonal reactivity of its two functional groups. The aldehyde can undergo a wide range of transformations, including reductive amination, Wittig reactions, and aldol condensations, while the ester group provides a handle for hydrolysis, amidation, or transesterification. This dual reactivity makes it a valuable intermediate in the synthesis of various target molecules, including active pharmaceutical ingredients (APIs).

The primary challenge in its synthesis lies in selectively generating the aldehyde from a suitable precursor without affecting the ester group or causing over-oxidation to the corresponding carboxylic acid. This guide will explore the most effective strategies to achieve this outcome.

Strategic Synthesis Pathways

The most logical and widely employed strategy for synthesizing this compound involves the selective oxidation of a primary alcohol precursor. Alternative routes, such as the cleavage of an olefin, also provide viable pathways.

Retrosynthetic Analysis

A retrosynthetic approach highlights the key bond disconnections and precursor molecules. The primary disconnection points to the oxidation of a primary alcohol, while a secondary route involves the cleavage of a carbon-carbon double bond.

Caption: Retrosynthetic analysis of this compound.

Pathway A: Oxidation of Methyl 4-(2-hydroxyethyl)benzoate

This is the most direct and common route. The precursor, Methyl 4-(2-hydroxyethyl)benzoate (CAS No: 46190-45-8), is a commercially available liquid.[3][4][5] The critical step is the choice of a mild oxidizing agent that can convert the primary alcohol to an aldehyde with high selectivity and yield, avoiding over-oxidation to the carboxylic acid.[6][7]

Pathway B: Ozonolysis of Methyl 4-vinylbenzoate

This pathway begins with Methyl 4-vinylbenzoate (CAS No: 1076-96-6), which can be synthesized via the esterification of 4-vinylbenzoic acid.[8] Ozonolysis provides a clean method for cleaving the vinyl group's double bond.[9] A subsequent reductive workup is necessary to quench the ozonide intermediate and furnish the desired aldehyde.

Comparative Analysis of Mild Oxidation Methods (Pathway A)

The success of Pathway A hinges on the selection of the appropriate oxidant. Several classes of reagents are suitable, each with distinct advantages and disadvantages related to reaction conditions, safety, cost, and workup procedures.

| Reagent Class | Specific Reagent | Typical Conditions | Advantages | Disadvantages |

| Chromium-Based | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp | Reliable, well-established | Toxic chromium waste, can be acidic |

| DMSO-Activated | Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Metal-free, high yield, mild | Requires cryogenic temps, produces foul-smelling dimethyl sulfide, toxic CO byproduct[10] |

| Hypervalent Iodine | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Very mild (neutral pH), high yield, short reaction times, simple workup[11] | Expensive, potentially explosive under heat/shock[11][12] |

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the synthesis of the target molecule and its key precursors.

Synthesis of Precursor: Methyl 4-vinylbenzoate

This protocol describes the Fischer esterification of 4-vinylbenzoic acid, a common method for preparing the precursor for Pathway B.[8]

Reaction Scheme: 4-Vinylbenzoic Acid + Methanol --(H₂SO₄ catalyst)--> Methyl 4-vinylbenzoate

Procedure:

-

Dissolve 4-vinylbenzoic acid (1.0 eq) in an excess of methanol (e.g., 20-30 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

-

After completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.

-

Dilute the residue with water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.[8]

-

Purify further by column chromatography if necessary.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is highly recommended for its mild conditions and excellent yields, making it ideal for sensitive substrates.[11][13]

Caption: Experimental workflow for Dess-Martin Periodinane oxidation.

Procedure:

-

To a stirred solution of Methyl 4-(2-hydroxyethyl)benzoate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add Dess-Martin Periodinane (1.1-1.5 eq) portion-wise.[11]

-

Stir the resulting mixture at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 ratio).

-

Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude aldehyde by silica gel column chromatography to afford the final product.

Protocol 2: Swern Oxidation

The Swern oxidation is a classic, metal-free alternative that provides high yields but requires careful temperature control and handling of reagents.[10][14]

Reaction Scheme: Methyl 4-(2-hydroxyethyl)benzoate + Activated DMSO --> this compound

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 eq) in anhydrous CH₂Cl₂ and cool the solution to -78 °C using a dry ice/acetone bath.[15]

-

Slowly add a solution of dimethyl sulfoxide (DMSO) (2.4 eq) in anhydrous CH₂Cl₂ dropwise, ensuring the internal temperature does not rise significantly. Stir for 10-15 minutes.[15]

-

Add a solution of Methyl 4-(2-hydroxyethyl)benzoate (1.0 eq) in anhydrous CH₂Cl₂ dropwise. Stir the mixture at -78 °C for 20-30 minutes.[15]

-

Add triethylamine (Et₃N) (5.0 eq) dropwise. The mixture may become thick. Continue stirring at -78 °C for another 20 minutes.[15]

-

Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

-

Quench the reaction by adding water. Transfer to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Note: The byproduct dimethyl sulfide is volatile and has a very unpleasant odor; all operations should be conducted in a well-ventilated fume hood.[10]

-

Purify the crude product by silica gel chromatography.

Characterization and Purity Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

¹H NMR: Expect characteristic peaks for the aldehyde proton (~9.7 ppm), the aromatic protons, the methylene protons adjacent to the carbonyl (~3.8 ppm), and the methyl ester protons (~3.9 ppm).

-

¹³C NMR: Expect signals for the aldehyde carbonyl (~200 ppm), the ester carbonyl (~166 ppm), and aromatic and aliphatic carbons.

-

Infrared (IR) Spectroscopy: Look for strong absorption bands corresponding to the C=O stretch of the aldehyde (~1720 cm⁻¹) and the ester (~1725 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the calculated molecular weight (178.18 g/mol ).

Conclusion

The synthesis of this compound is most reliably achieved through the selective oxidation of its corresponding primary alcohol, Methyl 4-(2-hydroxyethyl)benzoate. While several methods are effective, the Dess-Martin periodinane oxidation offers an excellent balance of mild reaction conditions, high yields, and operational simplicity, making it a preferred choice for laboratory-scale synthesis.[11] The Swern oxidation presents a robust, metal-free alternative, provided that the necessary equipment for low-temperature reactions and protocols for handling malodorous byproducts are in place.[10][14] The selection of a specific pathway should be guided by considerations of scale, cost, available equipment, and safety protocols.

References

-

Master Organic Chemistry . (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]

-

Chemistry Steps . PCC Oxidation Mechanism. [Link]

-

Organic Chemistry Tutor . Oxidation of Alcohols with PCC. [Link]

-

Chemistry LibreTexts . (2023). Oxidation by PCC (pyridinium chlorochromate). [Link]

-

Organic Synthesis . Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). [Link]

-

Wikipedia . Dess–Martin periodinane. [Link]

-

Organic Chemistry Portal . Dess-Martin periodinane, Triacetoxyperiodinane, DMP. [Link]

-

Organic Syntheses . 1,2-Benziodoxol-3(1H). [Link]

-

ResearchGate . One‐pot procedure for synthesis of methyl 4‐formylbenzoate. [Link]

-

ResearchGate . Dess−Martin Periodinane Oxidation. [Link]

-

Wikipedia . Swern oxidation. [Link]

-

University of Toronto . Preparation of Methyl Benzoate. [Link]

-

ChemSpider Synthetic Pages . Preparaton of the Dess-Martin Periodinane. [Link]

-

Chemistry LibreTexts . (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]

-

Taylor & Francis . Swern oxidation – Knowledge and References. [Link]

-

Organic Chemistry Portal . Reduction of carboxyl compounds to aldehydes. [Link]

-

NROChemistry . Swern Oxidation: Reaction Mechanism. [Link]

-

Organic Chemistry Portal . (2019). Swern Oxidation. [Link]

-

The Royal Society of Chemistry . Methyl 4-vinylbenzoate. [Link]

-

MySkinRecipes . methyl 4-(2-hydroxyethyl)benzoate. [Link]

-

PrepChem.com . Synthesis of Methyl 2-hydroxy-4-aminobenzoate. [Link]

-

Organic Syntheses . Organic Syntheses Procedure. [Link]

-

National Institutes of Health (NIH) . CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes. [Link]

-

ResearchGate . (2025). A Convenient Procedure for Indirect Oxidation of Aromatic Methyl Groups to Aldehydes and Carboxylic Acids. [Link]

-

ETH Zurich . Industrial Chemistry. [Link]

-

PubChem - NIH . This compound. [Link]

-

ElectronicsAndBooks . (2014). Hydroformylation of Vinyl and Allyl Arenes to Valuable β- and γ‑Aldehyde Intermediates. [Link]

-

ResearchGate . (2025). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. [Link]

-

PubChem . Methyl 4-Formylbenzoate. [Link]

-

YouTube . (2020). Synthesis of Methyl Benzoate Lab. [Link]

- Google Patents.

-

Khan Academy . Ozonolysis (video) | Alkene reactions. [Link]

Sources

- 1. This compound | C10H10O3 | CID 13844675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:106918-32-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. Buy Methyl 4-(2-hydroxyethyl)benzoate | 46190-45-8 [smolecule.com]

- 4. myuchem.com [myuchem.com]

- 5. Methyl 4-(2-hydroxyethyl)benzoate | 46190-45-8 [sigmaaldrich.com]

- 6. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. rsc.org [rsc.org]

- 9. Khan Academy [khanacademy.org]

- 10. Swern oxidation - Wikipedia [en.wikipedia.org]

- 11. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 12. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

In-Depth Technical Guide: Methyl 4-(2-oxoethyl)benzoate

Abstract: This technical guide provides a comprehensive overview of Methyl 4-(2-oxoethyl)benzoate, a bifunctional aromatic compound of significant interest to researchers and developers in the fields of organic synthesis and medicinal chemistry. Possessing both a reactive aldehyde and a methyl ester, this molecule serves as a versatile building block for the synthesis of complex organic scaffolds and pharmacologically active agents. This document details its physicochemical and spectroscopic properties, outlines a standard laboratory synthesis protocol, explores its chemical reactivity, and discusses critical safety and handling procedures. The insights provided herein are grounded in established scientific literature to ensure technical accuracy and practical utility for professionals in drug discovery and chemical development.

Introduction to this compound

This compound, also known as 4-carbomethoxyphenylacetaldehyde, is an organic compound featuring a benzene ring substituted at the 1 and 4 positions with a methyl ester and a 2-oxoethyl (acetaldehyde) group, respectively. This unique arrangement of functional groups makes it a valuable intermediate in synthetic chemistry. The aldehyde moiety provides a reactive site for nucleophilic additions, condensations, and reductive aminations, while the methyl ester can undergo hydrolysis, amidation, or reduction. This dual reactivity allows for sequential and selective modifications, enabling the construction of diverse molecular architectures, including various heterocyclic systems that form the core of many pharmaceutical agents. Its utility is particularly noted in the assembly of novel compounds for screening in drug discovery programs.[1][2]

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound can be unequivocally confirmed through a combination of physical measurements and spectroscopic analysis.

2.1 Compound Identity and Physical Properties

The fundamental identifiers and physical constants for this compound are summarized below. These values are critical for reaction planning, purification, and safety assessments.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 4-Carbomethoxyphenylacetaldehyde, (4-Methoxycarbonylphenyl)acetaldehyde | [3] |

| CAS Number | 106918-32-5 | [4][5] |

| Molecular Formula | C₁₀H₁₀O₃ | [6] |

| Molecular Weight | 178.18 g/mol | [7] |

| Appearance | Not explicitly detailed in search results, but typically a solid or oil. | - |

| Melting Point | Data not available in search results. | - |

| Boiling Point | Data not available in search results. | - |

| Solubility | Poorly soluble in water; miscible with common organic solvents. | [8] |

2.2 Spectroscopic Profile

Spectroscopic data provides a fingerprint for the molecule, confirming its structural integrity. Below is an interpretation of the expected data for this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the most common tool for structural verification.

-

Aldehydic Proton (-CHO): A characteristic singlet or triplet (depending on coupling) is expected at a highly deshielded region, typically δ 9.5-10.0 ppm.

-

Aromatic Protons (C₆H₄): Two distinct doublets are anticipated in the aromatic region (δ 7.2-8.2 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Methylene Protons (-CH₂-): A singlet or doublet adjacent to the aldehyde will appear, likely around δ 3.6-4.0 ppm.

-

Methyl Ester Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons will be present, typically around δ 3.9 ppm.[9][10]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbons (C=O): Two distinct signals are expected in the highly deshielded region: the aldehyde carbonyl (~190-200 ppm) and the ester carbonyl (~165-170 ppm).

-

Aromatic Carbons: Four signals are expected for the six aromatic carbons due to the molecule's symmetry.

-

Methylene Carbon (-CH₂-): A signal for the methylene carbon.

-

Methyl Carbon (-OCH₃): A signal for the methyl ester carbon, typically around 52 ppm.[9][10]

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretching: Strong, sharp absorption bands will be prominent for the two carbonyl groups. The aldehyde C=O stretch typically appears around 1720-1740 cm⁻¹, while the ester C=O stretch is found around 1715-1735 cm⁻¹.

-

C-H Stretching: An aldehydic C-H stretch may be visible as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. Aromatic and aliphatic C-H stretches will also be present.[10]

-

-

MS (Mass Spectrometry):

-

The molecular ion peak [M]⁺ should be observed at m/z = 178. Key fragmentation patterns would likely include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 147, and loss of the entire ester group (-COOCH₃) resulting in a fragment at m/z = 119.[11]

-

Synthesis and Purification

The synthesis of this compound typically involves the selective oxidation of the corresponding primary alcohol, Methyl 4-(2-hydroxyethyl)benzoate. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid.

3.1 General Synthesis Workflow

A common and reliable method for this transformation is the Swern oxidation or a similar mild oxidation protocol using reagents like pyridinium chlorochromate (PCC). The workflow ensures high selectivity for the aldehyde.

Caption: General workflow for the synthesis of this compound.

3.2 Detailed Laboratory Protocol: PCC Oxidation

This protocol describes the oxidation of Methyl 4-(2-hydroxyethyl)benzoate[12] using pyridinium chlorochromate (PCC).

Materials:

-

Methyl 4-(2-hydroxyethyl)benzoate (1.0 eq)

-

Pyridinium chlorochromate (PCC) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Silica Gel

Procedure:

-

Reaction Setup: To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of Methyl 4-(2-hydroxyethyl)benzoate (1.0 eq) in anhydrous DCM dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Scientist's Note: Anhydrous conditions are crucial as water can interfere with the oxidant and the reaction. PCC is chosen for its mildness, which minimizes the risk of over-oxidizing the aldehyde to a carboxylic acid.

-

-

Reaction Monitoring: Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short pad of silica gel to remove the chromium salts. Wash the silica pad thoroughly with additional diethyl ether.

-

Scientist's Note: Filtering through silica is an effective way to remove the insoluble chromium byproducts, simplifying the purification process.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by NMR and MS to confirm its identity and purity as described in Section 2.2.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups, allowing for a wide range of chemical transformations.

Caption: Key reaction pathways for this compound.

4.1 Aldehyde-Mediated Reactions

The aldehyde group is an electrophilic center, readily participating in reactions that form new carbon-carbon and carbon-nitrogen bonds.

-

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, providing a route to extend the carbon chain.

-

Reductive Amination: This powerful transformation involves the initial formation of an imine with a primary or secondary amine, which is then reduced in situ (e.g., with sodium cyanoborohydride) to form a new amine. This is a cornerstone reaction in medicinal chemistry for building libraries of substituted amines.

-

Heterocycle Synthesis: The aldehyde can act as an electrophile in cyclization reactions. For instance, it can be used in condensation reactions with active methylene compounds or in named reactions like the Pictet-Spengler reaction to construct complex heterocyclic scaffolds.

4.2 Ester-Mediated Reactions

The methyl ester provides another handle for molecular modification.

-

Hydrolysis: Saponification with a base (e.g., NaOH) followed by acidification readily converts the ester to the corresponding carboxylic acid, 4-(2-oxoethyl)benzoic acid.

-

Amidation: Direct reaction with an amine, often at elevated temperatures or with coupling agents, yields an amide. This is a common strategy for linking molecular fragments.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding 4-(2-hydroxyethyl)phenyl)acetaldehyde (though the aldehyde would also be reduced).

Safety, Handling, and Storage

Proper handling of all chemicals is paramount for laboratory safety. While comprehensive toxicological data for this compound is not available, information from related compounds and general safety principles should be strictly followed.[13]

| Hazard Category | Precautionary Measures and Statements | Source(s) |

| Acute Toxicity | Harmful if swallowed. Do not eat, drink, or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor. Rinse mouth. | [14][15] |

| Skin/Eye Irritation | May cause skin and serious eye irritation. Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. | [7][16] |

| Flammability | May be a combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment. | [13][15] |

| First Aid | Inhalation: Move to fresh air. Skin Contact: Take off contaminated clothing and rinse skin with water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Do NOT induce vomiting. Immediately call a physician. | [6][14][16] |

| Handling | Use in a well-ventilated area or under a fume hood. Avoid breathing vapors. Prevent generation of mists. Take precautionary measures against static discharge. | [14][16] |

| Storage | Keep container tightly closed. Store in a cool, dry, and well-ventilated place. Store locked up. | [14][15] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let product enter drains. | [13][14] |

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its dual functionality offers chemists a strategic advantage in the design and execution of synthetic routes toward complex molecules, particularly in the realm of drug discovery and development. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application in the laboratory.

References

- Sigma-Aldrich. (2024).

- TCI Chemicals. (2025).

- Thermo Fisher Scientific. (2025).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13844675, Methyl 4-(2-oxoethyl)

- Fisher Scientific. (2025).

- ChemicalBook. (n.d.). methyl 4-(2-oxoethyl)

- Benchchem. (n.d.). Methyl 4-(4-oxo-2-butanyl)

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19688564, Methyl 3-(2-oxoethyl)

- The Royal Society of Chemistry. (n.d.).

- Wikipedia. (n.d.).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14078904, Methyl 4-(2-hydroxyethyl)

- BLD Pharm. (n.d.). 106918-32-5|Methyl 4-(2-oxoethyl)

- Zhang, J., et al. (2025). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb)

- Scribd. (n.d.). 2 | PDF | Nuclear Magnetic Resonance | Spectroscopy.

- Chen, Y., et al. (2012).

- ChemicalBook. (n.d.).

- ChemDiv. (2025). Compound methyl 4-{[(4-ethyl-2-oxo-2H-1-benzopyran-7-yl)

- Sunway Pharm Ltd. (n.d.). Methyl 4-(2-oxoethyl)

- Wright, S. W. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)

- Guidechem. (2024).

- Benchchem. (n.d.). A Comparative Spectroscopic Analysis of Methyl 2-(5-methylfuran-2-yl)

Sources

- 1. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - CAS:106918-32-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound CAS#: 106918-32-5 [m.chemicalbook.com]

- 5. 106918-32-5|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | C10H10O3 | CID 13844675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 3-(2-oxoethyl)benzoate | C10H10O3 | CID 19688564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

- 10. scribd.com [scribd.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Methyl 4-(2-hydroxyethyl)benzoate | C10H12O3 | CID 14078904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to Methyl 4-(2-oxoethyl)benzoate

CAS Number: 106918-32-5

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4-(2-oxoethyl)benzoate, a bifunctional organic compound of significant interest in synthetic chemistry and drug discovery. By integrating established chemical principles with practical, field-proven insights, this document serves as a vital resource for professionals engaged in advanced chemical research and development.

Introduction: The Synthetic Utility of a Bifunctional Building Block

This compound is a versatile intermediate possessing both an aldehyde and a methyl ester functional group. This unique arrangement, with a reactive aldehyde at the terminus of an ethyl substituent on a benzoate ring, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. The electron-withdrawing nature of the para-substituted methyl ester influences the reactivity of the aromatic ring, while the aldehyde provides a key handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. Its application is particularly relevant in the construction of heterocyclic systems and in the derivatization of core structures in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 106918-32-5 | [1] |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-(2-Oxo-ethyl)-benzoic acid methyl ester, Methyl 4-formylmethylbenzoate, 4-carbomethoxyphenylacetaldehyde | [1] |

Synthesis and Purification: A Strategic Approach

The most logical and widely applicable synthetic route to this compound is the selective oxidation of the corresponding primary alcohol, Methyl 4-(2-hydroxyethyl)benzoate. The challenge in this transformation lies in preventing over-oxidation to the carboxylic acid. To this end, several mild and selective oxidation protocols are available.

Causality Behind Experimental Choices in Oxidation

The choice of oxidant is critical. Strong, non-selective oxidants like potassium permanganate or chromic acid would lead to the formation of the corresponding carboxylic acid, bypassing the desired aldehyde. Therefore, methods that operate under anhydrous and mild conditions are preferred. The Swern and Dess-Martin periodinane (DMP) oxidations are excellent choices as they are known for their high selectivity for the conversion of primary alcohols to aldehydes with minimal side product formation.

Experimental Protocol 1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. The reaction proceeds at low temperatures to ensure the stability of the reactive intermediates.

Step-by-Step Methodology:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous DCM via the dropping funnel, maintaining the temperature below -60 °C.

-

After stirring for 15 minutes, add a solution of Methyl 4-(2-hydroxyethyl)benzoate (1.0 equivalent) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C.

-

Continue stirring at -78 °C for 45 minutes.

-

Add triethylamine (5.0 equivalents) dropwise, which may cause the reaction mixture to become cloudy.

-

After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Experimental Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation offers a less odorous alternative to the Swern oxidation and can be performed at room temperature.

Step-by-Step Methodology:

-

To a solution of Methyl 4-(2-hydroxyethyl)benzoate (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add Dess-Martin periodinane (1.1 equivalents) in one portion at room temperature.

-

Stir the reaction mixture under a nitrogen atmosphere and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

-

Stir vigorously until the solid dissolves.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to afford the crude product.

-

Purify by flash column chromatography as described for the Swern oxidation.

Diagram 1: Synthetic Pathway to this compound

Caption: Synthetic route via selective oxidation.

Spectroscopic Characterization: A Predictive Analysis

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals | Rationale |

| ¹H NMR | δ ~9.8 ppm (t, 1H, -CHO), δ ~8.0 ppm (d, 2H, Ar-H ortho to CO₂Me), δ ~7.4 ppm (d, 2H, Ar-H ortho to CH₂), δ ~3.9 ppm (s, 3H, -OCH₃), δ ~3.7 ppm (d, 2H, -CH₂CHO) | The aldehyde proton is expected to be significantly downfield. The aromatic protons will show a characteristic AA'BB' splitting pattern. The methyl ester singlet and the methylene doublet adjacent to the aldehyde are also anticipated. |

| ¹³C NMR | δ ~200 ppm (C=O, aldehyde), δ ~166 ppm (C=O, ester), δ ~130-140 ppm (aromatic carbons), δ ~52 ppm (-OCH₃), δ ~45 ppm (-CH₂-) | The aldehyde and ester carbonyl carbons will have distinct chemical shifts. The aromatic carbons, the methyl ester carbon, and the methylene carbon will appear in their expected regions. |

| IR (Infrared) | ~1720 cm⁻¹ (C=O stretch, ester), ~1730 cm⁻¹ (C=O stretch, aldehyde), ~2720 & ~2820 cm⁻¹ (C-H stretch, aldehyde) | Strong carbonyl absorptions for both the ester and aldehyde are expected. The characteristic Fermi doublet for the aldehyde C-H stretch is a key diagnostic feature. |

| Mass Spec (EI) | m/z = 178 (M⁺), 149 (M⁺ - CHO), 119 (M⁺ - CO₂CH₃) | The molecular ion peak should be observed. Fragmentation patterns would likely involve the loss of the formyl group and the methoxycarbonyl group. |

Reactivity and Applications in Drug Development

The aldehyde functionality of this compound is a gateway to a multitude of chemical transformations, making it a valuable intermediate in the synthesis of pharmacologically relevant scaffolds.

Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, allowing for the extension of the carbon skeleton.

Diagram 2: Wittig Reaction with this compound

Caption: Formation of alkenes via the Wittig reaction.

Reductive Amination for Amine Synthesis

Reductive amination is a powerful tool for introducing nitrogen-containing moieties, which are prevalent in bioactive molecules. The reaction of this compound with a primary or secondary amine, in the presence of a reducing agent, yields the corresponding secondary or tertiary amine.

Experimental Protocol: Reductive Amination

-

Dissolve this compound (1.0 equivalent) and the desired primary or secondary amine (1.1 equivalents) in a suitable solvent such as methanol or 1,2-dichloroethane.

-

Add a reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), in portions at room temperature.

-

Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the product by column chromatography.

Conclusion

This compound stands out as a synthetically valuable intermediate due to its dual functionality. This guide has outlined its logical synthesis, predicted its key spectroscopic features, and detailed its utility in fundamental organic transformations that are central to drug discovery and development. The provided protocols, grounded in established chemical principles, offer a solid foundation for researchers to incorporate this versatile building block into their synthetic strategies.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

Sources

"Methyl 4-(2-oxoethyl)benzoate" molecular structure

An In-depth Technical Guide to the Molecular Structure and Utility of Methyl 4-(2-oxoethyl)benzoate

Foreword: A Molecule of Dual Functionality

In the landscape of synthetic organic chemistry and drug discovery, the elegance of a building block is often defined by its functional versatility and predictable reactivity. This compound, a seemingly unassuming aromatic compound, embodies this principle. It is more than a simple ester; it is a bifunctional molecule featuring both a nucleophilic-receptive aldehyde and an ester group on a stable phenyl scaffold. This unique combination makes it a highly valuable intermediate for constructing complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a deep dive into the structural characteristics, synthesis, and practical applications of this compound, grounding its utility in the fundamental principles of physical organic chemistry.

Molecular Architecture and Physicochemical Profile

This compound (CAS No: 106918-32-5) is a disubstituted benzene derivative.[1][2][3] The core structure consists of a central benzene ring substituted at the 1- and 4- (para) positions. One substituent is a methyl ester group (-COOCH₃), and the other is a 2-oxoethyl group (-CH₂CHO), essentially an acetaldehyde moiety.[4] This arrangement confers a specific set of chemical properties that are critical to its function in synthesis.

The ester group is relatively stable and acts as an electron-withdrawing group through resonance, influencing the reactivity of the aromatic ring. The aldehyde group, conversely, is a highly reactive electrophilic center, primed for nucleophilic attack—the primary locus of its synthetic utility.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 106918-32-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀O₃ | [5] |

| Molecular Weight | 178.18 g/mol | [6] |

| Synonyms | 4-(2-oxoethyl)benzoic acid methyl ester; 4-carbomethoxy phenylacetaldehyde | [3] |

| Solubility | Poorly soluble in water; miscible with common organic solvents. | Inferred from Methyl Benzoate[7] |

Spectroscopic Characterization: A Self-Validating System

The identity and purity of this compound are unequivocally established through a combination of spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR (Proton NMR): The proton spectrum provides a precise count and electronic environment of the hydrogen atoms.

-

Aldehydic Proton (CHO): A highly deshielded singlet is expected around 9.8-10.0 ppm. This significant downfield shift is characteristic of a proton attached to a carbonyl carbon and is a definitive marker for the aldehyde group.

-

Aromatic Protons: The para-substituted benzene ring will exhibit a classic AA'BB' system. Two doublets are expected, one for the two protons ortho to the ester group (around 8.0-8.2 ppm) and another for the two protons ortho to the oxoethyl group (around 7.4-7.6 ppm).

-

Methylene Protons (CH₂): A singlet appearing around 3.8-4.0 ppm is expected for the two protons adjacent to the aldehyde carbonyl.

-

Methyl Protons (OCH₃): A sharp singlet corresponding to the three methyl ester protons will be observed around 3.9 ppm.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum reveals the number of unique carbon environments.

-

Aldehyde Carbonyl: A peak around 190-200 ppm.

-

Ester Carbonyl: A peak around 165-167 ppm.

-

Aromatic Carbons: Four signals are expected in the 128-145 ppm range.

-

Methylene Carbon: A signal around 45-50 ppm.

-

Methyl Carbon: A signal around 52-53 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups by their characteristic vibrational frequencies. The presence of two distinct carbonyl groups is the most telling feature.

-

Aldehyde C=O Stretch: A strong, sharp absorption band around 1705-1715 cm⁻¹.

-

Ester C=O Stretch: Another strong, sharp band at a higher frequency, typically 1720-1730 cm⁻¹, due to the electron-withdrawing effect of the ester oxygen.

-

Aromatic C=C Stretch: Medium intensity peaks in the 1450-1600 cm⁻¹ region.

-

Ester C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a final confirmation of the structure.

-

Molecular Ion (M⁺): The parent peak should be observed at an m/z corresponding to the molecular weight, 178.18.

-

Key Fragments:

-

Loss of methoxy group (-OCH₃): A prominent peak at m/z 147.

-

Loss of the entire ester group (-COOCH₃): A peak at m/z 119.

-

Loss of the formyl group (-CHO): A peak at m/z 149.

-

Experimental Workflow and Protocol

The logical flow for spectroscopic validation ensures that each piece of data corroborates the others, leading to an unambiguous structural assignment.

Caption: Workflow for spectroscopic validation of a synthesized compound.

Protocol 1: NMR Sample Preparation and Acquisition [8]

-

Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹H NMR Acquisition: On a 400 MHz (or higher) spectrometer, acquire the spectrum using a standard pulse sequence. A relaxation delay of 2 seconds and 16 scans are typically sufficient.

-

¹³C NMR Acquisition: Using a proton-decoupled pulse sequence, acquire the spectrum. A longer relaxation delay (5 seconds) and a greater number of scans (e.g., 1024) are required to achieve a good signal-to-noise ratio.

-

Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Synthesis and Reactivity Profile

The synthesis of this compound is logically approached by leveraging established reactions on precursors bearing one of the desired functional groups. The most direct and controllable method involves the oxidation of a stable alcohol precursor.

Synthetic Strategy: Oxidation of an Alcohol Precursor

A robust synthetic route begins with the commercially available Methyl 4-(2-hydroxyethyl)benzoate.[9] This precursor already contains the methyl ester and the ethyl spacer. A mild and selective oxidation of the primary alcohol to an aldehyde is required. Reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are ideal for this transformation as they minimize over-oxidation to the carboxylic acid.

Sources

- 1. This compound CAS#: 106918-32-5 [m.chemicalbook.com]

- 2. 106918-32-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - CAS:106918-32-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C10H10O3 | CID 13844675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 3-(2-oxoethyl)benzoate | C10H10O3 | CID 19688564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Methyl 4-(2-hydroxyethyl)benzoate | C10H12O3 | CID 14078904 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Methyl 4-(2-oxoethyl)benzoate" IUPAC name

An In-depth Technical Guide to Methyl 4-(2-oxoethyl)benzoate

This guide provides a comprehensive technical overview of this compound, a bifunctional organic compound with significant potential as a building block in synthetic chemistry and drug discovery. We will delve into its precise chemical identity, synthesis, characterization, and applications, grounded in established chemical principles and supported by authoritative references.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all scientific research. The name "this compound" refers to a specific molecular architecture, which we will dissect to understand its properties and reactivity.

IUPAC Name and Structural Elucidation

The systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is This compound .[1][2] This name is derived as follows:

-

Benzoate: The core structure is an ester of benzoic acid.

-

Methyl: The ester is a methyl ester, meaning the hydrogen of the carboxylic acid has been replaced by a methyl group (-CH₃).

-

4-(2-oxoethyl): This describes the substituent attached to the 4th position (the para position) of the benzene ring. The "ethyl" group (-CH₂CH₃) is modified with an "oxo" group (=O) on its second carbon, resulting in a -CH₂CHO functional group, which is an acetaldehyde moiety.

Common Synonyms: The compound is also known by several other names in chemical literature and commercial catalogs, including:

-

4-(2-oxoethyl)benzoic acid methyl ester[3]

-

(4-methoxycarbonylphenyl)acetaldehyde[3]

-

4-carbomethoxy phenylacetaldehyde[3]

-

methyl (4-formylmethyl)benzoate[3]

Key Identifiers:

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 106918-32-5 | [3][4] |

| Molecular Formula | C₁₀H₁₀O₃ | [2][3] |

| Molecular Weight | 178.18 g/mol | [1][3] |

| PubChem CID | 13844675 |[2] |

Structural Distinction: A Point of Clarity

It is critical to distinguish this compound from a closely related and more common compound, methyl 4-formylbenzoate (CAS No. 1571-08-0).[5] While both are isomers and contain an aldehyde and a methyl ester, the connectivity differs significantly, which profoundly impacts their chemical behavior.

-

This compound: The aldehyde group is separated from the aromatic ring by a methylene (-CH₂-) spacer.

-

Methyl 4-formylbenzoate: The aldehyde group (-CHO) is directly attached to the aromatic ring.

This structural difference means the aldehyde in this compound is aliphatic in nature, while the aldehyde in methyl 4-formylbenzoate is aromatic.

Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and reaction conditions. While comprehensive experimental data for this compound is not widely published, some properties are available from commercial suppliers.

| Property | Value | Notes |

| Physical Form | Solid / Crystalline Powder | Inferred from related structures like methyl 4-formylbenzoate.[6] |

| Storage | Sealed in dry, Room Temperature | Recommended storage condition to prevent oxidation of the aldehyde.[3] |

Note: Due to limited publicly available data, other properties like melting and boiling points have not been definitively established. Researchers should perform their own characterization.

Synthesis and Mechanistic Pathway

This compound is not commonly available in large quantities and is typically synthesized as an intermediate. A logical and well-established synthetic approach is the Fischer esterification of its corresponding carboxylic acid precursor, 4-(2-oxoethyl)benzoic acid.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 4-(2-hydroxyethyl)benzoic acid, which involves oxidation of the primary alcohol to an aldehyde, followed by esterification.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Fischer Esterification

This protocol describes the conversion of 4-(2-oxoethyl)benzoic acid to the target methyl ester.

Materials:

-

4-(2-oxoethyl)benzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst[7]

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or Dichloromethane (for extraction)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-(2-oxoethyl)benzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the solution. The addition is exothermic.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.

Reaction Mechanism

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid.

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. Standard spectroscopic methods are employed for this purpose.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show characteristic signals: a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm, signals for the aromatic protons in the 7-8 ppm region (two doublets, characteristic of a 1,4-disubstituted ring), a singlet or triplet for the aldehyde proton (-CHO) around 9.8 ppm, and a signal for the methylene protons (-CH₂-) adjacent to the aldehyde.

-

¹³C NMR Spectroscopy: The carbon spectrum should reveal signals for the ester carbonyl carbon (~166 ppm), the aldehyde carbonyl carbon (~200 ppm), and distinct signals for the aromatic carbons.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by two strong carbonyl (C=O) stretching bands: one for the ester (~1720 cm⁻¹) and one for the aldehyde (~1700 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ appearing at m/z = 178.

Applications in Research and Drug Development

This compound is a valuable synthetic intermediate due to its two distinct and reactive functional groups: an aliphatic aldehyde and a methyl ester. This bifunctionality allows for sequential and orthogonal chemical modifications.

Role as a Synthetic Building Block

The aldehyde can undergo a wide range of reactions, including:

-

Reductive amination to form amines.

-

Wittig reactions to form alkenes.

-

Aldol condensations to form α,β-unsaturated systems.

-

Oxidation to a carboxylic acid.

-

Reduction to a primary alcohol.

The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides.[9] This versatility makes it a key starting material for more complex molecules. For instance, derivatives of benzoate esters are used in the synthesis of inhibitors for enzymes like SENP1, which is a target in prostate cancer research.[10] Similarly, oxoethyl benzoate structures are part of pharmacophores designed as potent antitubercular agents.[11]

Sources

- 1. Methyl 3-(2-oxoethyl)benzoate | C10H10O3 | CID 19688564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C10H10O3 | CID 13844675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS:106918-32-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. 106918-32-5|this compound|BLD Pharm [bldpharm.com]

- 5. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 4-formylbenzoate | 1571-08-0 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 10. 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Pathways and Starting Materials for Methyl 4-(2-oxoethyl)benzoate

Abstract

Methyl 4-(2-oxoethyl)benzoate is a bifunctional organic compound of significant interest as a key intermediate in the synthesis of complex pharmaceutical agents and other fine chemicals.[1][2] Its structure, featuring a reactive aldehyde and a methyl ester on a para-substituted benzene ring, presents unique synthetic challenges and opportunities. This in-depth technical guide provides a comprehensive analysis of the principal synthetic routes to this target molecule, with a core focus on the selection and rationale of starting materials. We will dissect several field-proven strategies, including the oxidation of precursor alcohols, cleavage of unsaturated systems, and carbon-carbon bond-forming reactions. For each pathway, we will explore the underlying reaction mechanisms, provide detailed experimental protocols, and offer a comparative analysis to guide researchers and process chemists in selecting the optimal synthetic strategy for their specific application.

Introduction: The Significance of a Versatile Building Block

The aldehyde functional group is a cornerstone of organic synthesis, acting as a versatile electrophile for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. This compound, also known as 4-carbomethoxyphenylacetaldehyde, positions this reactive moiety on a stable aromatic scaffold that can be further functionalized via its ester group.[3][4] This dual functionality makes it a valuable precursor in the construction of complex molecular architectures, particularly in drug discovery where precise control over molecular assembly is paramount.[5] Understanding the most efficient and reliable methods to access this intermediate is therefore a critical objective for synthetic chemists.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis of this compound reveals several potential disconnections and corresponding synthetic strategies. The primary focus is the introduction or unmasking of the sensitive acetaldehyde side chain.

Caption: Retrosynthetic pathways for this compound.

This analysis highlights three primary classes of starting materials:

-

4-(2-Hydroxyethyl) Substituted Benzoates: Requiring a selective oxidation.

-

4-Vinyl Substituted Benzoates: Requiring oxidative cleavage of the alkene.

-

4-Substituted Benzoates (Halo- or Formyl-): Requiring C-C bond formation to build the side chain.

This guide will focus on the most practical and widely adopted of these strategies.

Pathway I: Selective Oxidation of Methyl 4-(2-hydroxyethyl)benzoate

The most direct and frequently employed route involves the selective oxidation of the primary alcohol, Methyl 4-(2-hydroxyethyl)benzoate.[6] The key challenge is to perform this transformation efficiently without over-oxidation to the corresponding carboxylic acid. This necessitates the use of mild and selective oxidizing agents.[7][8] Two methods stand out in modern organic synthesis: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Swern Oxidation

The Swern oxidation is a robust and highly reliable method for converting primary alcohols to aldehydes under cryogenic, metal-free conditions.[7][9] It is renowned for its broad functional group tolerance and its ability to completely avoid over-oxidation.[10]

Mechanism: The reaction proceeds in three main stages. First, dimethyl sulfoxide (DMSO) is activated at low temperature (-78 °C) with an electrophile, typically oxalyl chloride, to form a reactive chlorosulfonium salt intermediate.[10][11] The alcohol then attacks this intermediate, forming an alkoxysulfonium salt. Finally, the addition of a hindered organic base, such as triethylamine (Et₃N), induces an intramolecular elimination reaction via a five-membered ring transition state, yielding the aldehyde, dimethyl sulfide, and triethylammonium chloride.[9][11]

Caption: Workflow of the Swern Oxidation.

Experimental Protocol: Swern Oxidation

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet is charged with anhydrous dichloromethane (DCM). The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Activation: Oxalyl chloride (1.5 equivalents) is added dropwise to the stirred DCM. Subsequently, dimethyl sulfoxide (DMSO, 2.5 equivalents) is added slowly and dropwise, ensuring the internal temperature does not rise significantly. The mixture is stirred for 15-30 minutes at -78 °C.[7]

-

Alcohol Addition: A solution of Methyl 4-(2-hydroxyethyl)benzoate (1.0 equivalent) in a minimal amount of anhydrous DCM is added dropwise to the activated mixture. The reaction is stirred for an additional 30-45 minutes at -78 °C.[12]

-

Elimination & Quench: Triethylamine (Et₃N, 5.0 equivalents) is added dropwise. After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature over approximately one hour.

-

Workup: The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with dilute HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude aldehyde. Purification is typically achieved via flash column chromatography.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation provides a powerful and operationally simple alternative to DMSO-based methods. It employs a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), which offers high selectivity for oxidizing alcohols to aldehydes and ketones under mild, neutral conditions.[13][14][15]

Mechanism: The reaction is initiated by a ligand exchange, where the alcohol displaces an acetate group on the periodinane.[8][14] A base (often the displaced acetate or added pyridine) facilitates the deprotonation of the intermediate. The final step is a concerted intramolecular elimination where the iodine(V) is reduced to an iodine(III) species, releasing the aldehyde product and acetic acid.[14]

Experimental Protocol: DMP Oxidation

-

Setup: To a round-bottom flask containing a solution of Methyl 4-(2-hydroxyethyl)benzoate (1.0 equivalent) in anhydrous DCM is added Dess-Martin periodinane (1.2-1.5 equivalents) in one portion at room temperature.[16]

-

Reaction: The mixture is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC), and is typically complete within 1-3 hours.

-

Workup: Upon completion, the reaction mixture is diluted with diethyl ether and quenched by pouring it into a vigorously stirred aqueous solution of saturated NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces the iodine byproducts to facilitate their removal.[16]

-

Isolation: The layers are separated, and the aqueous phase is extracted with diethyl ether. The combined organic layers are washed with saturated NaHCO₃ solution and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product can be purified by flash chromatography.

Comparative Analysis: Swern vs. DMP

The choice between Swern and DMP oxidation often depends on the specific substrate, scale, and laboratory constraints.

| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |

| Temperature | Cryogenic (-78 °C) required.[7] | Typically Room Temperature.[15] |

| Reagents | DMSO, Oxalyl Chloride, Triethylamine.[11] | Dess-Martin Periodinane.[14] |

| Advantages | High yields, excellent functional group tolerance, inexpensive reagents, reliable.[7][10] | Mild, neutral conditions, simple setup, fast reaction times, easy workup.[14] |

| Disadvantages | Requires cryogenic temperatures, formation of foul-smelling dimethyl sulfide, precise stoichiometry needed.[10] | Reagent is expensive and potentially shock-sensitive/explosive.[13][16] Poor atom economy. |

| Scale-Up | Well-established for large-scale synthesis, but gas evolution (CO, CO₂) and odor must be managed.[12] | Generally limited to lab scale due to cost and safety concerns of the reagent.[16] |

Pathway II: Oxidative Cleavage of Methyl 4-vinylbenzoate

An alternative strategy begins with an unsaturated precursor, Methyl 4-vinylbenzoate .[17] This starting material can be readily prepared by the Fischer esterification of 4-vinylbenzoic acid.[17] The vinyl group can then be cleaved to yield the desired aldehyde functionality.

Ozonolysis

Ozonolysis is the classic method for cleaving carbon-carbon double bonds.[18] The reaction involves treating the alkene with ozone (O₃), followed by a workup step that determines the final product.

Mechanism & Workflow: Ozone adds across the double bond to form an unstable primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide. This ozonide is then cleaved under reductive conditions. A reductive workup using dimethyl sulfide (DMS) or zinc/acetic acid is crucial to obtain the aldehyde product and prevent its oxidation to a carboxylic acid.[19]

Caption: Ozonolysis workflow for aldehyde synthesis.

Experimental Protocol: Ozonolysis

-

Setup: A solution of Methyl 4-vinylbenzoate (1.0 equivalent) in a suitable solvent (e.g., DCM/methanol) is cooled to -78 °C.

-

Ozonolysis: A stream of ozone-enriched oxygen is bubbled through the solution until a persistent blue color indicates a slight excess of ozone.[19]

-

Purge: The solution is then purged with dry nitrogen or oxygen to remove the excess ozone.

-

Reductive Quench: Dimethyl sulfide (DMS, ~1.5 equivalents) is added to the cold solution. The reaction is allowed to warm slowly to room temperature and stirred overnight.[19]

-

Workup: The solvent is removed under reduced pressure, and the residue is subjected to a standard aqueous workup and purification by column chromatography to isolate the target aldehyde.

Alternative C-C Bond Forming Strategies

While less direct, pathways involving the construction of the ethyl side chain are conceptually important and offer flexibility from different starting materials.

-

Heck Reaction: One could start with Methyl 4-iodobenzoate and couple it with ethylene gas using a palladium catalyst to form Methyl 4-vinylbenzoate.[20][21] This intermediate would then be subjected to ozonolysis or a Wacker-type oxidation as described above. The Heck reaction is a powerful tool for C-C bond formation between an aryl halide and an alkene.[22][23]

-

Homologation of Methyl 4-formylbenzoate: Starting with the commercially available Methyl 4-formylbenzoate , a one-carbon homologation sequence (e.g., Wittig reaction with (methoxymethyl)triphenylphosphine followed by acidic hydrolysis) can be employed to construct the acetaldehyde moiety.[24][25]

Summary and Recommendations

For the laboratory-scale synthesis of this compound, the oxidation of Methyl 4-(2-hydroxyethyl)benzoate is the most direct, reliable, and high-yielding approach.

-

The Dess-Martin Periodinane (DMP) oxidation is recommended for its operational simplicity, mild conditions, and rapid execution, making it ideal for small-scale and discovery chemistry applications.[14][15]

-

The Swern oxidation is a superior choice for moderate to large-scale preparations where cost is a factor and the necessary equipment for cryogenic reactions and odor management is available.[7][12]

The ozonolysis of Methyl 4-vinylbenzoate is also a highly effective method, though it requires specialized equipment (an ozone generator). C-C bond forming strategies offer greater synthetic flexibility but involve multi-step sequences that may result in lower overall yields. The ultimate choice of starting material and methodology will depend on the researcher's specific needs regarding scale, cost, available equipment, and safety considerations.

References

-

Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry.

-

Swern Oxidation - Organic Chemistry Portal.

-

A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs. Leading Alternatives - Benchchem.

-

Alcohol to Aldehyde/Ketone using Swern Oxidation - Organic Synthesis.

-

Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) - Organic Synthesis.

-

Swern Oxidation - Alfa Chemistry.

-

Dess–Martin periodinane (DMP) oxidation - Chemistry Steps.

-

1,2-Benziodoxol-3(1H) - Organic Syntheses Procedure.

-

Dess-Martin Oxidation - Alfa Chemistry.

-

Dess–Martin oxidation - Wikipedia.

-

Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol.

-

Grignard Reaction.

-

Wacker Oxidation - Organic Reactions.

-

Methyl 4-formylbenzoate synthesis - ChemicalBook.

-

Peroxide-Mediated Wacker Oxidations for Organic Synthesis - PMC - NIH.

-

Scheme 4. Wacker oxidation. - ResearchGate.

-

Wacker process - Wikipedia.

-

Wacker-Tsuji Oxidation - Organic Chemistry Portal.

-

Methyl 4-formylbenzoate | 1571-08-0 - ChemicalBook.

-

The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry.

-

ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE - Organic Syntheses.

-

Heck Reaction - Chemistry LibreTexts.

-

Buy Methyl 4-chloro-2-(2-methoxy-2-oxoethyl)benzoate - Smolecule.

-

Preparation method of methyl benzoate compound - Google Patents.

-

Preparation of Methyl Benzoate.

-

Methyl 4-formylbenzoate, 98+% - Fisher Scientific.

-

OZONOLYSIS OF NITRONATE ANIONS TO CARBONYL COMPOUNDS - Organic Syntheses.

-

Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries - NIH.

-

Methyl 4-formylbenzoate - SIELC Technologies.

-

EXPERIMENT #9 PREPARATION OF METHYL BENZOATE AND ITS REACTION WITH PHENYL GRIGNARD - Chegg.

-

Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - Beilstein Journals.

-

Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC - NIH.

-

Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem.

-

Synthesis of Methyl 4-Acetylbenzoate - PrepChem.com.

-

Compound methyl 4-{[(4-ethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl}benzoate - PubChem.

-

This compound | C10H10O3 | CID 13844675 - PubChem.

-

This compound - CAS:106918-32-5 - Sunway Pharm Ltd.

-

A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate | Request PDF.

-

Synthesis of Methyl Benzoate Lab - YouTube.

-

Methyl 4-(2-hydroxyethyl)benzoate | C10H12O3 | CID 14078904 - PubChem.

-

Methyl 4-vinylbenzoate - The Royal Society of Chemistry.

-

Methyl 4-vinylbenzoate 97 1076-96-6 - Sigma-Aldrich.

-

4-Hydroxyethylbenzoate | C9H9O3- | CID 22257526 - PubChem.

-

Methyl 4-(2-hydroxyethyl)benzoate | 46190-45-8 - Sigma-Aldrich.

-

2-hydroxyethyl benzoate | 94-33-7 - ChemicalBook.

-

Ethyl 4-(2-hydroxyethyl)benzoate | C11H14O3 | CID 23020689 - PubChem.

-

Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan - JOCPR.

-

Ozonolysis (video) | Alkene reactions - Khan Academy.

Sources

- 1. This compound | C10H10O3 | CID 13844675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:106918-32-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. Methyl 4-formylbenzoate | SIELC Technologies [sielc.com]

- 4. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 4-(2-hydroxyethyl)benzoate | C10H12O3 | CID 14078904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Swern Oxidation [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. rsc.org [rsc.org]

- 18. Khan Academy [khanacademy.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. BJOC - Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions [beilstein-journals.org]

- 24. Methyl 4-formylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 25. Methyl 4-formylbenzoate | 1571-08-0 [chemicalbook.com]

The Strategic Utility of Methyl 4-(2-oxoethyl)benzoate in Contemporary Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(2-oxoethyl)benzoate (CAS No. 106918-32-5) is a bifunctional organic building block poised for significant applications in medicinal chemistry and chemical biology. Possessing both a reactive aldehyde and a modifiable methyl ester moiety on a stable phenyl scaffold, this compound offers a versatile platform for the synthesis of diverse molecular architectures. This guide provides an in-depth analysis of its chemical properties, reactivity, and potential research applications, with a particular focus on its role as a strategic intermediate in the synthesis of heterocyclic compounds and other complex molecular frameworks relevant to drug discovery. Detailed experimental protocols, reaction mechanisms, and safety considerations are presented to enable researchers to effectively harness the synthetic potential of this valuable reagent.

Introduction: A Bifunctional Building Block of Strategic Importance

In the landscape of modern drug discovery, the efficient construction of novel molecular entities is paramount. "this compound" emerges as a key player in this endeavor, offering a unique combination of functional groups that allow for sequential or orthogonal synthetic transformations. Its structure, featuring a para-substituted benzene ring, provides a rigid core that can be elaborated upon to explore chemical space and develop structure-activity relationships (SAR).

The aldehyde functionality serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, including reductive aminations, Wittig reactions, and various condensation reactions.[1] Concurrently, the methyl ester provides a site for late-stage diversification through hydrolysis and subsequent amide bond formation, or for influencing the pharmacokinetic properties of a final compound. This dual reactivity makes this compound an attractive starting material for the synthesis of compound libraries and for the development of novel therapeutic agents.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 106918-32-5 | [2][3] |

| Molecular Formula | C₁₀H₁₀O₃ | [2] |

| Molecular Weight | 178.18 g/mol | [2] |

| Appearance | Not explicitly reported, likely a solid or oil | |

| Boiling Point | Not explicitly reported | [4] |

| Melting Point | Not explicitly reported | [4] |

| Storage | Inert atmosphere, under -40°C is recommended for long-term storage. For short-term, sealed in a dry, room temperature environment is also suggested. | [4][5] |

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely available in public databases, a predicted spectroscopic profile can be inferred from its structure and data from analogous compounds.

-